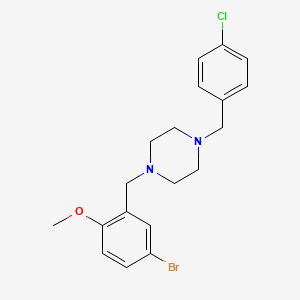![molecular formula C15H31NO B6091983 8-[(1-cyclopropylethyl)amino]-2,6-dimethyl-2-octanol](/img/structure/B6091983.png)
8-[(1-cyclopropylethyl)amino]-2,6-dimethyl-2-octanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(1-cyclopropylethyl)amino]-2,6-dimethyl-2-octanol, also known as CYCLOPAM, is a synthetic compound that belongs to the family of anticholinergic drugs. It is used as a muscarinic receptor antagonist and is commonly used in scientific research to study the physiological and biochemical effects of blocking muscarinic receptors.
作用機序
8-[(1-cyclopropylethyl)amino]-2,6-dimethyl-2-octanol works by competitively binding to muscarinic receptors, thereby preventing acetylcholine from binding to these receptors. This leads to a reduction in the activity of the parasympathetic nervous system, which is responsible for regulating various physiological processes. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of the G protein-coupled receptor signaling pathway.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, depending on the tissue or organ being studied. In the cardiovascular system, this compound can cause a decrease in heart rate and blood pressure by blocking muscarinic receptors in the heart and blood vessels. In the respiratory system, this compound can reduce bronchoconstriction and increase airway resistance by blocking muscarinic receptors in the lungs. In the gastrointestinal tract, this compound can reduce motility and secretion by blocking muscarinic receptors in the stomach and intestines.
実験室実験の利点と制限
8-[(1-cyclopropylethyl)amino]-2,6-dimethyl-2-octanol is a useful tool for studying the physiological and biochemical effects of blocking muscarinic receptors. It has several advantages over other muscarinic receptor antagonists, including its high selectivity for muscarinic receptors and its low toxicity. However, this compound also has some limitations, including its relatively short half-life and its inability to penetrate the blood-brain barrier.
将来の方向性
There are several future directions for research on 8-[(1-cyclopropylethyl)amino]-2,6-dimethyl-2-octanol. One area of interest is the development of more potent and selective muscarinic receptor antagonists that can be used to study the role of muscarinic receptors in various physiological processes. Another area of interest is the development of new drug delivery systems that can improve the pharmacokinetics and pharmacodynamics of this compound. Finally, there is a need for more research on the long-term effects of blocking muscarinic receptors, particularly in the context of chronic diseases such as asthma and chronic obstructive pulmonary disease.
合成法
8-[(1-cyclopropylethyl)amino]-2,6-dimethyl-2-octanol is synthesized by reacting 2,6-dimethyl-2-octanol with cyclopropylmethylamine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product. The synthesis method has been optimized over the years to improve the efficiency of the reaction and reduce the production of impurities.
科学的研究の応用
8-[(1-cyclopropylethyl)amino]-2,6-dimethyl-2-octanol is widely used in scientific research to study the physiological and biochemical effects of blocking muscarinic receptors. Muscarinic receptors are a type of acetylcholine receptor that is found in various tissues and organs, including the brain, heart, lungs, and gastrointestinal tract. By blocking these receptors, this compound can modulate various physiological processes, such as heart rate, respiratory rate, and gastrointestinal motility.
特性
IUPAC Name |
8-(1-cyclopropylethylamino)-2,6-dimethyloctan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO/c1-12(6-5-10-15(3,4)17)9-11-16-13(2)14-7-8-14/h12-14,16-17H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFYMADYTXJRQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)CCNC(C)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B6091906.png)
![O-(4-{[(4-ethoxyphenyl)amino]carbonyl}phenyl) 4-methyl-1-piperidinecarbothioate](/img/structure/B6091914.png)

![4-(3-hydroxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6091931.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6091932.png)
![2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B6091935.png)
![2-benzyl-N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6091942.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B6091945.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B6091954.png)

![N-(1-methyl-3-phenylpropyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6091972.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-2-piperidinone](/img/structure/B6091986.png)
![2-[1-cyclohexyl-4-(2-furylmethyl)-2-piperazinyl]ethanol](/img/structure/B6091989.png)
![3-(2-fluorophenyl)-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6091993.png)
